1-(4-fluorobenzoyl)-1H-pyrazole
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Overview
Description
1-(4-Fluorobenzoyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzoyl chloride with pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Products include amides, thioesters, and esters.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols, ketones, or carboxylic acids.
Coupling Reactions: Products are typically more complex aromatic compounds.
Scientific Research Applications
1-(4-Fluorobenzoyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, altering their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: Used in similar substitution reactions but lacks the pyrazole ring.
1-(4-Fluorobenzoyl)-9H-carbazole: Another compound with a fluorobenzoyl group but with a different core structure.
4-Fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a pyrazole ring.
Uniqueness: 1-(4-Fluorobenzoyl)-1H-pyrazole is unique due to the presence of both the fluorobenzoyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H7FN2O |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
(4-fluorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h1-7H |
InChI Key |
PMPOOAYYGZESDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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